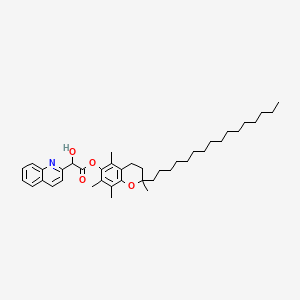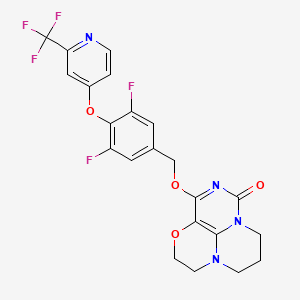
Lp-PLA2-IN-13
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lp-PLA2-IN-13 is a compound that acts as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2). Lp-PLA2 is an enzyme associated with the formation of atherosclerotic plaques, which are linked to cardiovascular diseases. By inhibiting this enzyme, this compound has potential therapeutic applications in the treatment of atherosclerosis and related cardiovascular conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lp-PLA2-IN-13 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for similar compounds involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to larger reactors and optimizing the process for higher yields and purity. This includes the use of industrial-grade solvents, automated reaction monitoring, and purification techniques such as crystallization, distillation, and chromatography .
Chemical Reactions Analysis
Types of Reactions
Lp-PLA2-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Lp-PLA2-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of Lp-PLA2 and its effects on lipid metabolism.
Biology: Investigated for its role in modulating inflammatory responses and oxidative stress.
Medicine: Explored as a potential therapeutic agent for treating atherosclerosis and preventing cardiovascular events.
Mechanism of Action
Lp-PLA2-IN-13 exerts its effects by inhibiting the activity of lipoprotein-associated phospholipase A2. This enzyme is involved in the hydrolysis of oxidized phospholipids, leading to the production of pro-inflammatory and pro-atherogenic molecules. By inhibiting Lp-PLA2, this compound reduces the formation of these harmful molecules, thereby mitigating inflammation and atherosclerosis .
Comparison with Similar Compounds
Similar Compounds
Darapladib: Another Lp-PLA2 inhibitor with similar therapeutic applications.
Rilapladib: A compound with a similar mechanism of action, used in the treatment of cardiovascular disorders.
Uniqueness
Lp-PLA2-IN-13 is unique in its specific chemical structure and potency as an Lp-PLA2 inhibitor. It may offer advantages in terms of selectivity, efficacy, and safety profile compared to other similar compounds .
Properties
Molecular Formula |
C22H17F5N4O4 |
|---|---|
Molecular Weight |
496.4 g/mol |
IUPAC Name |
4-[[3,5-difluoro-4-[2-(trifluoromethyl)pyridin-4-yl]oxyphenyl]methoxy]-6-oxa-1,3,9-triazatricyclo[7.3.1.05,13]trideca-3,5(13)-dien-2-one |
InChI |
InChI=1S/C22H17F5N4O4/c23-14-8-12(9-15(24)17(14)35-13-2-3-28-16(10-13)22(25,26)27)11-34-19-18-20-30(6-7-33-18)4-1-5-31(20)21(32)29-19/h2-3,8-10H,1,4-7,11H2 |
InChI Key |
DOVYUSZPXCCMDM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCOC3=C2N(C1)C(=O)N=C3OCC4=CC(=C(C(=C4)F)OC5=CC(=NC=C5)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)

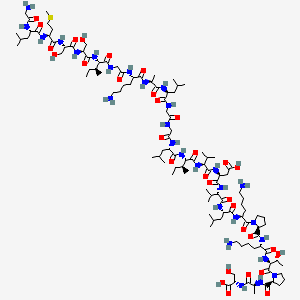
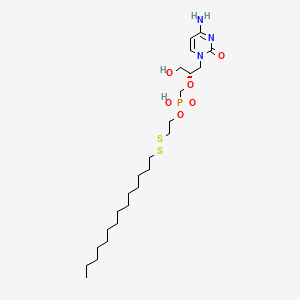

![methyl 2-[3-[2-fluoro-5-(trifluoromethyl)phenyl]-7-methylindazol-1-yl]acetate](/img/structure/B12384181.png)
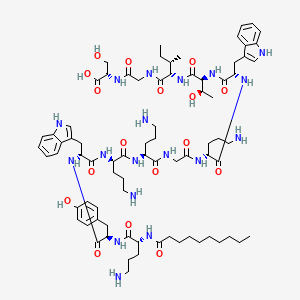
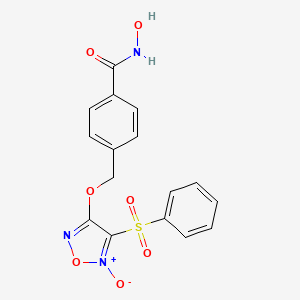
![(2S)-2-[(E)-6-(5,5-dimethyl-4-oxofuran-2-yl)-2-methylhept-1-enyl]-4-methyl-2,3-dihydropyran-6-one](/img/structure/B12384201.png)
![(2S)-2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid;dihydrochloride](/img/structure/B12384210.png)
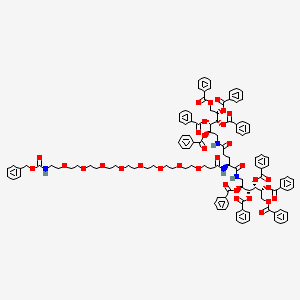
![(9R)-9-hydroxy-5-methyl-12-(4-morpholin-4-ylphenyl)-4-thia-2,12-diazatricyclo[7.3.0.03,7]dodeca-1,3(7),5-trien-8-one](/img/structure/B12384231.png)
